2-Bromo-3-decylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

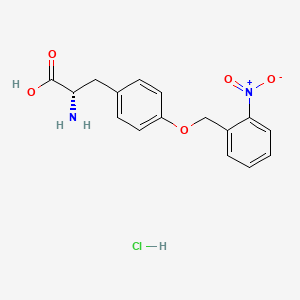

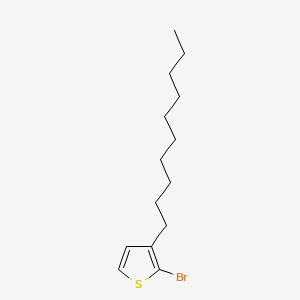

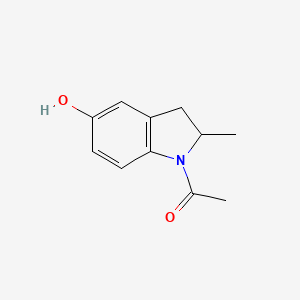

“2-Bromo-3-decylthiophene” is a chemical compound with the molecular formula C14H23BrS . It appears as a colorless to light orange to yellow clear liquid .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-decylthiophene consists of a thiophene ring with a bromine atom attached at the 2-position and a decyl group (a ten-carbon chain) attached at the 3-position .

Chemical Reactions Analysis

The autopolymerization of 2-bromo-3-methoxythiophene has been studied, and it was found that a side reaction of the autopolymerization reaction occurs and that the polymerization reaction mechanism occurs in multiple steps .

Physical And Chemical Properties Analysis

2-Bromo-3-decylthiophene is a liquid at room temperature . It has a molecular weight of 303.30 .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3-decylthiophene: is a valuable compound in organic synthesis, particularly in the construction of thiophene derivatives which are crucial for various synthetic routes . Thiophene derivatives are known for their utility in creating biologically active compounds, and 2-Bromo-3-decylthiophene can serve as a starting material or intermediate in these syntheses.

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-3-decylthiophene can be used as a precursor for the synthesis of complex molecules. Its bromine atom allows for further functionalization, making it a versatile building block in drug development processes .

Materials Science

This compound plays a significant role in materials science, particularly in the development of new materials with specific electronic properties. It can be used to create polymers with desired conductivity and stability, which are essential for electronic devices .

Polymer Chemistry

2-Bromo-3-decylthiophene: is instrumental in polymer chemistry, where it can be used to initiate polymerization reactions. It can contribute to the synthesis of conductive polymers, which are used in a variety of applications, including organic electronics .

Chemical Sensors

The compound’s structural properties make it suitable for use in the development of chemical sensors. These sensors can detect specific chemical analytes and are used in environmental monitoring, industrial process control, and medical diagnostics .

Environmental Studies

2-Bromo-3-decylthiophene: can also be studied for its environmental impact, particularly its degradation products and their behavior in the atmosphere. This is crucial for assessing the ecological footprint of chemicals used in various industries .

Biochemistry

In biochemistry, 2-Bromo-3-decylthiophene may be used to study the interaction of thiophene derivatives with biological systems. It can help in understanding the biochemical pathways and mechanisms involving thiophene-based molecules .

Safety and Hazards

When handling 2-Bromo-3-decylthiophene, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling. It should be used with a ventilation, local exhaust if vapor or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

Mecanismo De Acción

Target of Action

It’s known that thiophene compounds, which 2-bromo-3-decylthiophene belongs to, are often used in the development of organic semiconductors .

Mode of Action

As a thiophene compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and should be stored under inert gas .

Result of Action

As a component in the synthesis of organic semiconductors, its effects would likely be observed at the macroscopic level in the properties of the resulting material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-decylthiophene. It’s recommended to store the compound in a cool, dark place under inert gas to prevent degradation . The compound is also sensitive to air .

Propiedades

IUPAC Name |

2-bromo-3-decylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWPDFSNGOICAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677256 |

Source

|

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144012-09-9 |

Source

|

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)